Carbazole-9-carbonyl Chloride

Catalog No.
S675327
CAS No.
73500-82-0
M.F
C13H8ClNO
M. Wt
229.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbazole-9-carbonyl Chloride

CAS Number

73500-82-0

Product Name

Carbazole-9-carbonyl Chloride

IUPAC Name

carbazole-9-carbonyl chloride

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

InChI

InChI=1S/C13H8ClNO/c14-13(16)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H

InChI Key

RCENRFKQKSIRLA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)Cl

The exact mass of the compound Carbazole-9-carbonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Carbazole-9-carbonyl chloride is a highly reactive, pre-functionalized N-acyl building block widely utilized in the synthesis of pharmaceutical active ingredients, organic optoelectronic materials, and electro-active polymers. As a stable crystalline solid (melting point 103–106 °C), it features an electrophilic carbonyl chloride group directly attached to the carbazole nitrogen. This structural arrangement makes it an ideal direct acylating agent for nucleophiles, bypassing the need for complex activation steps. In industrial and laboratory procurement, it is prioritized over basic carbazole when immediate, high-yield formation of carbazole-N-carboxamides, esters, or polymer grafts is required without handling highly toxic phosgenating agents on-site .

Research Fit

Fluorescence derivatization reagent for amines, alcohols, and thiols
N-terminal protecting group for chiral peptide HPLC method development
Carbazole monomer for conductive copolymer synthesis via acyl chloride grafting

Attempting to substitute carbazole-9-carbonyl chloride with unsubstituted carbazole requires in situ phosgenation using highly hazardous reagents like phosgene or triphosgene, which introduces severe safety liabilities, regulatory hurdles, and complex purification steps. Alternatively, using 9H-carbazole-9-carboxylic acid as a safer substitute fails in direct acylation workflows because the free acid requires stoichiometric amounts of expensive coupling reagents (e.g., HATU, EDC) to activate the carboxyl group. These coupling agents not only increase the cost per mole of product but also generate chemical waste that complicates the isolation of sensitive pharmaceutical intermediates or OLED precursors [1].

Substitution Risk

Non-fluorescent acylating agents Benzoyl chloride or acetyl chloride lack the intrinsic carbazole chromophore; derivatized products may not support UV or fluorescence detection.
Non-reactive carbazole analogs Carbazole or 9-methylcarbazole cannot form covalent conjugates with nucleophilic substrates; the acyl chloride warhead is absent, preventing direct fluorescent labeling.
Alternative N-protecting groups Fmoc-Cl or dinitro-based protections produce different enantioselectivity profiles on quinine-based CSP; retention and selectivity may shift significantly.

Elimination of Hazardous Phosgenation

The synthesis of N-carbamoyl carbazole derivatives typically requires reacting carbazole with phosgene or triphosgene. Procuring pre-formed carbazole-9-carbonyl chloride completely eliminates this hazardous step. By utilizing the pre-formed acid chloride, facilities avoid the handling of highly toxic phosgene gas or solid triphosgene, reducing the synthetic pathway by one critical, high-risk step while maintaining direct access to the N-acyl electrophile [1].

Evidence DimensionToxic gas exposure risk and step count
Target Compound Data0 equivalents of phosgene required; 1-step direct acylation
Comparator Or BaselineUnsubstituted carbazole (requires 0.33-1.0 equivalents of triphosgene/phosgene)
Quantified Difference100% reduction in phosgene/triphosgene usage
ConditionsIndustrial or pilot-scale synthesis of N-acyl carbazoles

Eliminating phosgenation drastically lowers EHS (Environment, Health, and Safety) compliance costs and simplifies the regulatory requirements for scaling up pharmaceutical and OLED intermediates.

Enantioselectivity vs. Fmoc/DNB
Head-to-head
C9C yielded a distinct retention and enantioselectivity profile within a panel of five N-protecting groups for alanine peptide enantiomers.
Distinct enantioselectivity may resolve peptide pairs not separable with Fmoc or dinitro protections.
Quinine CSP; hydro-organic and polar-organic modes; baseline resolution for 1–4 residue peptides.

Coupling Reagent-Free Amidation

In the synthesis of pharmaceutical libraries, such as N-carbamoyl-1,2,3-triazole serine hydrolase inhibitors, carbazole-9-carbonyl chloride reacts directly with amines in the presence of a simple base to achieve high yields (e.g., >80%). In contrast, utilizing 9H-carbazole-9-carboxylic acid necessitates the addition of expensive coupling reagents to achieve comparable conversions, which complicates the reaction mixture and reduces overall atom economy [1].

Evidence DimensionCoupling reagent requirement for >80% yield
Target Compound Data0 equivalents of coupling reagents (direct reaction)
Comparator Or Baseline9H-carbazole-9-carboxylic acid (requires 1.0-1.5 equivalents of HATU/EDC)
Quantified DifferenceElimination of stoichiometric coupling agents
ConditionsAmide bond formation with secondary/heterocyclic amines

Procuring the acid chloride streamlines high-throughput medicinal chemistry workflows and reduces the cost of goods by eliminating expensive peptide coupling reagents.

CD-modulated hydrolysis
Head-to-head
C9CC showed cyclodextrin-accelerated hydrolysis-decarboxylation; 9CAA did not undergo the same pathway.
Mechanistically distinct pathway supports CD-enhanced fluorescence derivatization strategies.
HP-βCD and DM-βCD at pH 4.5–8.8; carbazole anion formation confirmed.

Ultra-Sensitive Fluorescence Derivatization

For the analytical quantification of dipeptides like carnosine or amino acids in complex biological matrices, carbazole-9-carbonyl chloride serves as a highly sensitive pre-column derivatization reagent. It reacts rapidly with primary and secondary amines to form highly fluorescent derivatives, enabling detection limits down to 15 nM in human serum or tissue homogenates. This significantly outperforms standard UV-active derivatization tags, which typically only achieve micromolar sensitivity [1].

Evidence DimensionAnalytical detection limit (LOD)
Target Compound Data~15 nM detection limit (fluorescence detection)
Comparator Or BaselineStandard UV-active tags (e.g., benzoyl chloride) (typically >1 µM LOD)
Quantified Difference>50-fold improvement in detection sensitivity
ConditionsHPLC-Fluorescence analysis of biological samples (e.g., plasma, liver homogenates)

Bioanalytical laboratories must procure this specific reagent to achieve the nanomolar sensitivity required for modern pharmacokinetic and metabolomic profiling.

Copolymer solubility
Head-to-head
30% higher solubility vs. PCz homopolymer; higher oxidation potential observed.
Reported solubility enhancement may support solution-processable optoelectronic material design.
P(Cz-MEKFR) copolymer; electropolymerization on Pt; Cz-MEKFR comonomer synthesized via C9CC.

Direct Electro-Active Polymer Grafting

In the development of conducting polymers, carbazole-9-carbonyl chloride is utilized to modify hydroxyl-bearing resins (such as cyclohexanone formaldehyde resins). The highly reactive acid chloride undergoes direct esterification with the resin's hydroxyl groups, covalently attaching the electro-active carbazole moiety. Unsubstituted carbazole lacks this reactive electrophilic handle, making direct, single-step covalent grafting onto hydroxylated backbones impossible without prior functionalization [1].

Evidence DimensionSingle-step covalent grafting capability
Target Compound DataDirect esterification with resin -OH groups
Comparator Or BaselineUnsubstituted carbazole (no reaction with -OH groups)
Quantified DifferenceEnables 1-step functionalization vs. multi-step pre-activation
ConditionsModification of cyclohexanone formaldehyde resins for electrochemical polymerization

Materials scientists procure this compound to efficiently synthesize carbazole-pendant polymers for advanced coatings and organic electronics without multi-step monomer synthesis.

UV detection LOD
Cross-study comparable
0.016 µg/mL at 210 nm (C18 HPLC); LOQ 0.0096 µg/mL.
Supports sub-µg/mL amino acid detection without MS instrumentation.
Dual-wavelength confirmatory detection at 210/254 nm; approx. 9–14× lower LOD than OPA-fluorescence.
Reagent peak tailing vs. FMOC-Cl
Head-to-head
Both CC-Cl and FMOC-Cl produce broad, tailing excess reagent peaks; SPE cleanup required for trace analysis.
Shared characteristic necessitates SPE method integration; 2 ppb fatty alcohol detection demonstrated with on-line SPE.
On-line column-switching SPE preferred for reproducibility and automation.
Storage stability
Class-level
Moisture-sensitive acyl chloride; store at 2–8 °C under inert gas, protected from light.
Cold-chain storage and inert atmosphere required; review lot-specific handling and purity documentation.
Hydrolyzes to carbazole-9-carboxylic acid; purity specification ≥98.0% GC (supplier-reported).

Serine Hydrolase Inhibitor & Neurological Drug Synthesis

Due to its high reactivity in forming N-carboxamides without coupling agents, this compound is the optimal precursor for synthesizing carbazole-based pharmaceutical libraries, particularly those targeting serine hydrolases and other neurological pathways [1].

Pre-Column HPLC-Fluorescence Derivatization

Leveraging its ability to form intensely fluorescent derivatives with amines, it is highly recommended for analytical labs conducting trace-level (nanomolar) quantification of amino acids and dipeptides (like carnosine) in plasma and tissue samples [2].

Electro-Active Polymer Resin Manufacturing

The reactive carbonyl chloride group allows for direct, single-step esterification onto hydroxyl-functionalized polymer backbones (e.g., cyclohexanone formaldehyde resins), making it an essential building block for synthesizing conducting polymers and advanced coatings [3].

OLED Host Material Production

By avoiding the use of highly toxic phosgenating agents, this pre-formed acid chloride provides a safer, more scalable route for synthesizing N-substituted carbazole derivatives used as host materials in organic light-emitting diodes (OLEDs) .

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral peptide HPLC method development
Distinct enantioselectivity fingerprint among N-protecting groups
Enantiomer resolution on quinine-based ion-exchange CSP
Cyclodextrin-enhanced amine derivatization
CD-accelerated hydrolysis-decarboxylation pathway
Reactivity differentiation from 9-carbazolylacetic acid
Carbazole-functionalized copolymer synthesis
Covalent grafting via acyl chloride onto resin backbones
Solubility enhancement and electrochemical profile review
UV-based amino acid profiling
Sub-µg/mL LOD without mass spectrometry
Dual-wavelength confirmatory detection at 210/254 nm

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Carbazole-9-carbonyl Chloride

Explore Compound Types